(4-Vinylphenyl)methanol

Description

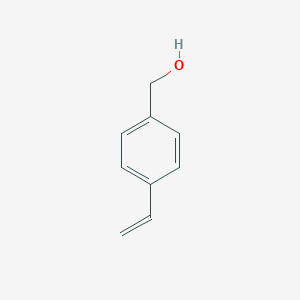

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLECMSNCZUMKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370612 | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-61-9 | |

| Record name | 4-Vinylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-VINYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4-Vinylphenyl)methanol physical and chemical properties

An In-depth Technical Guide to (4-Vinylphenyl)methanol: Properties, Reactivity, and Applications

Introduction

This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional organic compound that possesses both a vinyl group and a hydroxymethyl group attached to a benzene ring at the para position. This unique molecular architecture makes it a highly versatile monomer and a valuable intermediate in organic synthesis.[1] The presence of two distinct reactive sites—the polymerizable vinyl group and the modifiable primary alcohol—allows for its incorporation into a wide array of polymers and for the synthesis of complex molecules with tailored functionalities.[1][] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and its applications, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a styrenic alcohol that typically appears as a colorless to light yellow liquid or oil.[3][4] Its properties are dictated by the interplay between the aromatic ring, the vinyl group, and the polar hydroxyl group.

Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 1074-61-9 | [3][5][6][7] |

| Molecular Formula | C₉H₁₀O | [][5][8] |

| Molecular Weight | 134.17 g/mol | [][8] |

| IUPAC Name | (4-ethenylphenyl)methanol | [][6] |

| Synonyms | 4-Vinylbenzyl alcohol, p-vinylbenzyl alcohol, 4-(Hydroxymethyl)styrene | [3][7][8][9] |

| InChI Key | CLECMSNCZUMKLM-UHFFFAOYSA-N | [][6] |

Physicochemical Data

The physicochemical data for this compound are summarized below. It is important to note that some values are predicted and may vary based on experimental conditions and purity.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid/oil | Ambient | [3][4] |

| Boiling Point | 247.1 °C | at 760 mmHg | [10] |

| 132-137 °C | at 15 Torr | [11][12] | |

| Density | 1.039 g/cm³ | Predicted | [10] |

| 1.570 g/cm³ | - | [5] | |

| Solubility | Sparingly soluble in water. Slightly soluble in acetonitrile and chloroform. | Ambient | [3][10][11] |

| pKa | 14.38 ± 0.10 | Predicted | [3][10][11] |

| Flash Point | 115.4 °C | - | [10] |

| Refractive Index | 1.59 | - | [10] |

Reactivity and Chemical Behavior

The dual functionality of this compound is the cornerstone of its chemical versatility. The vinyl and hydroxymethyl groups can react independently, allowing for a wide range of chemical transformations.[1]

Reactions of the Vinyl Group

The vinyl group is susceptible to addition reactions and is the primary site for polymerization.[1] This allows this compound to act as a functional monomer in the synthesis of polymers and copolymers. The polymerization can proceed via free-radical, cationic, or anionic mechanisms, leading to polymers with pendant hydroxymethyl groups that can be further modified post-polymerization.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group can undergo a variety of common alcohol reactions:[1]

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters. This is useful for modifying the solubility and reactivity of the resulting monomer.[1]

-

Etherification: Formation of ethers by reacting with alkyl halides or other suitable reagents.

-

Oxidation: The primary alcohol can be oxidized to form 4-vinylbenzaldehyde or 4-vinylbenzoic acid, depending on the reaction conditions and the oxidizing agent used.

-

Halogenation: Conversion of the hydroxyl group to a halide, creating a more reactive site for nucleophilic substitution.

The diagram below illustrates the principal reaction pathways for this compound.

Caption: Figure 1: Core Reactivity Pathways of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the vinyl, aromatic, and hydroxymethyl protons.

-

¹H NMR (500 MHz, CDCl₃) δ: 7.39 (d, J = 8.0 Hz, 2H, Ar-H), 7.31 (d, J = 8.0 Hz, 2H, Ar-H), 6.69-6.75 (dd, J = 11.0, 6.5 Hz, 1H, -CH=CH₂), 5.73 (d, J = 18.5 Hz, 1H, -CH=CH₂), 5.24 (d, J = 11.5 Hz, 1H, -CH=CH₂), 4.66 (s, 2H, -CH₂OH).[13]

-

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad absorption for the O-H stretch (around 3300 cm⁻¹), C-H stretches for the vinyl and aromatic groups (around 3100-3000 cm⁻¹), a C=C stretch for the vinyl group (around 1630 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound.

Synthesis and Purification Protocol

This compound can be synthesized via the reduction of 4-vinylbenzoic acid or its esters. The following protocol details the reduction of 4-vinylbenzoic acid using lithium aluminum hydride (LiAlH₄).[13][14]

Experimental Protocol: Synthesis via Reduction

Causality: This protocol utilizes LiAlH₄, a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols. The reaction is performed in an anhydrous ether solvent (THF) under an inert atmosphere to prevent quenching of the highly reactive hydride reagent by moisture.

-

Preparation: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent Suspension: Charge the flask with lithium aluminum hydride (LiAlH₄, 5.9 eq.) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 4-vinylbenzoic acid (1.0 eq.) in diethyl ether (Et₂O) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

-

Quenching (Fieser workup): Carefully and sequentially quench the reaction at 0 °C by the slow, dropwise addition of water (relative to LiAlH₄ mass), followed by a 10 wt% NaOH solution, and finally more water.[13][14] This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

-

Filtration and Extraction: Stir the resulting mixture vigorously until a white solid precipitates. Filter the crude mixture and wash the solid with ether.

-

Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the resulting oil via silica gel column chromatography using a hexane:ethyl acetate (e.g., 4:1) eluent system to afford pure this compound.[13][14]

The workflow for this synthesis is outlined below.

Caption: Figure 2: Synthesis Workflow for this compound.

Applications

The unique bifunctional nature of this compound makes it a valuable component in several fields:

-

Polymer Chemistry: It is widely used as a reactive monomer to introduce hydroxyl functionality into polymer backbones, enhancing properties like adhesion, dyeability, and cross-linking capabilities.[]

-

Surface Coatings: Its incorporation into resins and coatings can improve surface properties and provide sites for further functionalization.[]

-

Organic Synthesis: It serves as a versatile building block for preparing more complex molecules, including pharmaceuticals and agrochemicals, due to its two distinct reactive handles.[3][10]

-

Materials Science: It is used in the creation of functional materials, such as polymer supports for catalysts or reagents, and in the development of specialty resins.

Handling, Storage, and Safety

Storage and Stability

This compound is prone to polymerization, especially upon exposure to heat, light, or contaminants.

-

Storage: It should be stored under an inert gas atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[5][10][11][15]

-

Stabilizers: Commercial preparations are often stabilized with a small amount of an inhibitor, such as p-tert-butylcatechol (TBC), to prevent premature polymerization.[3][10]

Safety Information

While a comprehensive toxicity profile is not widely reported, the following safety information is available:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications. Its distinct vinyl and hydroxymethyl functionalities provide a powerful platform for chemical modification and polymerization. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for safely and effectively harnessing its potential in the synthesis of advanced polymers, functional materials, and complex organic molecules.

References

-

This compound | C9H10O | CID 2735162 - PubChem - NIH. (n.d.). PubChem. [Link]

-

CAS No : 1074-61-9 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Cas 1074-61-9,this compound | lookchem. (n.d.). LookChem. [Link]

-

(4-vinylphenyl) methanol Universal Chemical. (n.d.). Hunan Chemical BV. [Link]

-

Investigating the Structure-Property Relationship of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound - Hunan Chemical BV. (n.d.). Hunan Chemical BV. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. hunan-chem.com [hunan-chem.com]

- 5. 4-Vinylbenzyl alcohol | 1074-61-9 | FV66667 | Biosynth [biosynth.com]

- 6. This compound | 1074-61-9 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (4-vinylphenyl) methanol Universal Chemical - Hunan Chemical BV [hunan-chem.com]

- 10. Cas 1074-61-9,this compound | lookchem [lookchem.com]

- 11. 1074-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound CAS#: 1074-61-9 [amp.chemicalbook.com]

- 13. This compound | 1074-61-9 [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. 1074-61-9|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Chemoselective Synthesis of (4-Vinylphenyl)methanol from 4-Vinylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (4-vinylphenyl)methanol from 4-vinylbenzoic acid. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen methodology, emphasizing the critical aspects of chemoselectivity, reaction mechanism, safety, and product validation.

Strategic Imperative: The Challenge of Chemoselectivity

This compound is a valuable bifunctional monomer and organic intermediate, featuring both a polymerizable vinyl group and a modifiable hydroxymethyl group.[1][2][] Its synthesis from 4-vinylbenzoic acid presents a classic chemoselectivity challenge: the reduction of a robust carboxylic acid functional group without affecting the easily reducible alkene (vinyl) group.

The selection of the reducing agent is paramount.

-

Catalytic Hydrogenation: Methods like H₂/Pd/C are unsuitable as they would readily reduce the vinyl group to an ethyl group.[4]

-

Sodium Borohydride (NaBH₄): This reagent is a mild hydride donor, effective for reducing aldehydes and ketones, but it lacks the reactivity to reduce carboxylic acids.[5]

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a potent, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to primary alcohols.[6][7] Crucially for this synthesis, LiAlH₄ does not typically reduce isolated, non-conjugated carbon-carbon double bonds.[6] This makes it the ideal reagent for achieving the desired selective transformation.

The decision to use Lithium Aluminum Hydride is therefore a deliberate choice, leveraging its power to reduce the carboxylic acid while relying on its inherent selectivity to preserve the synthetically valuable vinyl moiety.

The Reaction Mechanism: Hydride-Mediated Reduction

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Unlike the reduction of ketones or esters, the reaction begins with an acid-base reaction due to the acidic proton of the carboxyl group.

-

Deprotonation: A hydride ion (H⁻) from LiAlH₄ acts as a base, abstracting the acidic proton from the carboxylic acid. This liberates hydrogen gas (H₂) and forms a lithium carboxylate salt and an aluminum hydride species (AlH₃).[8]

-

Coordination & Hydride Delivery: The AlH₃ coordinates to the carboxylate oxygen, activating the carbonyl carbon towards nucleophilic attack. A second equivalent of hydride (from another LiAlH₄ molecule or the initially formed complex) attacks the carbonyl carbon.

-

Intermediate Formation: This sequence leads to the formation of a tetra-alkoxyaluminate intermediate after successive hydride transfers.

-

Hydrolytic Workup: The reaction is quenched with water and base, which hydrolyzes the aluminum-oxygen bonds to liberate the final primary alcohol product, this compound.

The overall transformation is depicted below.

Sources

The Bifunctional Monomer: A Technical Guide to (4-Vinylphenyl)methanol for Advanced Scientific Applications

This guide provides an in-depth exploration of (4-Vinylphenyl)methanol, a versatile bifunctional monomer crucial for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Profile

This compound, also known as 4-vinylbenzyl alcohol, is a unique organic compound possessing both a polymerizable vinyl group and a reactive hydroxymethyl group attached to a benzene ring. This dual functionality is the cornerstone of its versatility, allowing it to act as a bridge between polymer backbones and functional moieties.

| Property | Value | Source(s) |

| CAS Number | 1074-61-9 | [1][2] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 247.07 °C at 760 mmHg | |

| Density | 1.039 g/cm³ | |

| Solubility | Slightly soluble in acetonitrile and chloroform |

Strategic Synthesis: Pathways to a Versatile Monomer

The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of commercially available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory resources.

Pathway 1: Reduction of 4-Vinylbenzoic Acid

A common and reliable method involves the reduction of 4-vinylbenzoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Caption: Reduction of 4-vinylbenzoic acid to this compound.

Experimental Protocol: Reduction of 4-Vinylbenzoic Acid [3][4]

-

Inert Atmosphere: All glassware should be thoroughly dried, and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In a round-bottom flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Addition of Starting Material: Dissolve 4-vinylbenzoic acid in anhydrous diethyl ether (Et₂O) and add it dropwise to the cooled LiAlH₄ suspension with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.

-

Quenching: Carefully quench the reaction by the sequential and slow addition of water, followed by a 10 wt% sodium hydroxide (NaOH) solution, and then water again. This will produce a white precipitate.

-

Workup and Purification: Filter the crude reaction mixture and dry the supernatant over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. The resulting oil can be purified by silica gel column chromatography using a hexane:ethyl acetate eluent to yield the final product.

Pathway 2: Reduction of Methyl 4-Vinylbenzoate

An alternative route begins with the ester, methyl 4-vinylbenzoate, and utilizes a borane reducing agent.[4]

Caption: Synthesis of this compound from methyl 4-vinylbenzoate.

Applications in Research and Development

The dual reactivity of this compound makes it a valuable building block in several advanced applications.

Polymer Science and Functional Materials

The vinyl group of this compound readily undergoes polymerization, making it an excellent monomer for creating functional polymers. The pendant hydroxymethyl groups on the resulting polymer backbone can be further modified, allowing for the creation of materials with tailored properties. These polymers are utilized in coatings, resins, and as solid supports for catalysts and reagents.[5][]

Application Example: Synthesis of Functional Polymers via Anionic Living Polymerization

Anionic living polymerization of styrene derivatives, including those with protected hydroxyl groups, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The hydroxyl group of this compound is typically protected (e.g., as a tert-butyldimethylsilyl ether) prior to polymerization to prevent interference with the anionic initiator. After polymerization, the protecting groups are removed to yield a functional polymer.

Experimental Protocol: Anionic Polymerization of Protected this compound (Conceptual)

-

Monomer Preparation: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride). Purify the protected monomer by distillation or chromatography.

-

Polymerization: In a glovebox or under high vacuum, dissolve the protected monomer in an anhydrous solvent (e.g., THF). Cool the solution to -78°C and add an anionic initiator (e.g., sec-butyllithium). The reaction is typically rapid and can be monitored by the appearance of a characteristic color.

-

Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.

-

Deprotection: Remove the protecting groups from the polymer by treating it with an appropriate reagent (e.g., tetrabutylammonium fluoride for silyl ethers).

-

Purification: Precipitate the final polymer in a non-solvent (e.g., methanol or hexane) and dry it under vacuum.

Drug Development and Biomedical Applications

In the pharmaceutical industry, this compound serves as a versatile intermediate for the synthesis of more complex molecules.[1] Its ability to be incorporated into polymers also makes it a candidate for the development of drug delivery systems, where the hydroxyl groups can be used to attach therapeutic agents or targeting ligands.[7][8] Polymers derived from this monomer can be designed to be biocompatible and biodegradable, offering controlled release of encapsulated drugs.[7][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[2] Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere at 2-8°C.[2]

Conclusion

This compound is a powerful and versatile molecule for scientific research and development. Its unique bifunctional nature provides a gateway to a wide array of functional polymers and complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the laboratory and in the development of new technologies.

References

-

Investigating the Structure-Property Relationship of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound | C9H10O | CID 2735162. (n.d.). PubChem. Retrieved from [Link]

-

Cas 1074-61-9,this compound. (n.d.). LookChem. Retrieved from [Link]

-

A Critical Review on Polymeric Biomaterials for Biomedical Applications. (2021). PMC. Retrieved from [Link]

-

Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release. (2024). PMC. Retrieved from [Link]

Sources

- 1. Cas 1074-61-9,this compound | lookchem [lookchem.com]

- 2. This compound | 1074-61-9 [sigmaaldrich.com]

- 3. This compound | 1074-61-9 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 7. A Critical Review on Polymeric Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-Vinylphenyl)methanol: A Technical Guide

Introduction

(4-Vinylphenyl)methanol, also known as 4-vinylbenzyl alcohol, is a bifunctional organic molecule of significant interest in polymer chemistry and materials science.[1][2] Its structure, featuring both a polymerizable vinyl group and a versatile primary alcohol, makes it an invaluable monomer for the synthesis of functional polymers, coatings, and resins.[1][3] The precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and predicting its reactivity in polymerization and other chemical transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientist, the narrative herein is structured not merely to present data, but to offer expert interpretation, explain the causal relationships between molecular structure and spectral output, and provide robust, validated experimental protocols for researchers in the field.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for the initial structural confirmation of this compound. The spectrum provides unambiguous information about the number of different proton environments, their electronic surroundings, and the connectivity between adjacent protons.

¹H NMR Data Summary

The following data were obtained on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 7.39 | Doublet (d) | 8.0 | 2H | Aromatic (Ar-H) ortho to -CH₂OH |

| H-b | 7.31 | Doublet (d) | 8.0 | 2H | Aromatic (Ar-H) ortho to -CH=CH₂ |

| H-c | 6.72 | Doublet of Doublets (dd) | 17.6, 10.9 | 1H | Vinyl (-CH =CH₂) |

| H-d | 5.73 | Doublet (d) | 17.6 | 1H | Vinyl (-CH=CH ₂, trans) |

| H-e | 5.24 | Doublet (d) | 10.9 | 1H | Vinyl (-CH=CH ₂, cis) |

| H-f | 4.66 | Singlet (s) | - | 2H | Benzylic (-CH ₂OH) |

| H-g | ~1.6-2.0 | Broad Singlet (br s) | - | 1H | Hydroxyl (-OH ) |

Note: The hydroxyl proton (H-g) signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent purity. It may not always be distinctly observed.

Expert Interpretation & Causality

The ¹H NMR spectrum of this compound is highly characteristic.

-

Aromatic Region (7.3-7.4 ppm): The presence of two distinct doublets (H-a, H-b), each integrating to 2H, is a classic indicator of a 1,4-disubstituted (para) benzene ring. The protons on the ring ortho to the electron-withdrawing vinyl group (H-b) are slightly upfield compared to those ortho to the hydroxymethyl group (H-a), though the difference is minimal. Their coupling constant of 8.0 Hz is typical for ortho-coupling on a benzene ring.

-

Vinyl Region (5.2-6.8 ppm): The vinyl protons (H-c, H-d, H-e) constitute an AMX spin system, a textbook pattern for a terminal alkene.

-

H-c (6.72 ppm): This proton is coupled to both H-d and H-e, resulting in a doublet of doublets. Its downfield shift is due to its position on the double bond and its direct attachment to the aromatic ring.

-

H-d (5.73 ppm) & H-e (5.24 ppm): These are the terminal vinyl protons. They are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. The larger coupling constant (J = 17.6 Hz) corresponds to the trans relationship between H-c and H-d, while the smaller coupling constant (J = 10.9 Hz) corresponds to the cis relationship between H-c and H-e.[4]

-

-

Benzylic & Hydroxyl Protons:

-

H-f (4.66 ppm): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and show no coupling to adjacent protons, hence they appear as a sharp singlet.[4] Their position is downfield of typical alkane protons due to the deshielding effects of both the adjacent aromatic ring and the oxygen atom.

-

H-g (~1.6-2.0 ppm): The hydroxyl proton is exchangeable and often does not couple with neighboring protons, resulting in a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.

-

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters (Example for 500 MHz):

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 8-16.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment (e.g., hybridization, substitution).

¹³C NMR Data Summary

The following data is representative for a spectrum acquired in CDCl₃, with chemical shifts referenced to the solvent peak at 77.16 ppm. This data is consistent with values found in the Spectral Database for Organic Compounds (SDBS).

| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| C-1 | 140.4 | Quaternary (C) | Aromatic (Ar-C -CH₂OH) |

| C-2 | 136.6 | Quaternary (C) | Aromatic (Ar-C -CH=CH₂) |

| C-3 | 136.5 | Methine (CH) | Vinyl (-C H=CH₂) |

| C-4 | 127.5 | Methine (CH) | Aromatic (C H ortho to -CH₂OH) |

| C-5 | 126.5 | Methine (CH) | Aromatic (C H ortho to -CH=CH₂) |

| C-6 | 114.1 | Methylene (CH₂) | Vinyl (-CH=C H₂) |

| C-7 | 65.0 | Methylene (CH₂) | Benzylic (-C H₂OH) |

Expert Interpretation & Causality

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

-

sp² Hybridized Carbons (114-141 ppm): This region contains the signals for the six aromatic carbons and the two vinyl carbons.

-

Quaternary Carbons (C-1, C-2): The two aromatic carbons bearing substituents (ipso-carbons) are typically deshielded and appear furthest downfield. The carbon attached to the alcohol group (C-1) is at ~140.4 ppm, while the one attached to the vinyl group (C-2) is at ~136.6 ppm. Their low intensity is characteristic of quaternary carbons in proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

-

Aromatic CH Carbons (C-4, C-5): The four aromatic CH carbons give two signals at ~127.5 and ~126.5 ppm, consistent with typical benzene ring chemical shifts.

-

Vinyl Carbons (C-3, C-6): The internal vinyl carbon (C-3) is observed around 136.5 ppm, while the terminal vinyl carbon (C-6) is significantly more shielded, appearing around 114.1 ppm. This large difference is characteristic of terminal alkenes.

-

-

sp³ Hybridized Carbon (65.0 ppm):

-

Benzylic Carbon (C-7): The single sp³ carbon of the -CH₂OH group appears at ~65.0 ppm. This downfield shift from a typical alkane carbon is a direct result of the deshielding effect of the attached electronegative oxygen atom.

-

Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in ~0.6 mL of CDCl₃ with TMS.

-

Instrumentation: Use a 5 mm NMR tube and place it in the spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming.

-

Acquisition Parameters (Example for 125 MHz):

-

Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

-

Number of Scans: 256-1024 (or more), as the ¹³C nucleus has low natural abundance and sensitivity.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: ~240 ppm (centered around 110 ppm).

-

-

Data Processing: Apply Fourier transformation with an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for rapidly identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

IR Data Summary

The following table summarizes the principal absorption bands for this compound, consistent with data from the Spectral Database for Organic Compounds (SDBS).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3350-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3085, 3010 | Medium | C-H Stretch | sp² C-H (Aromatic & Vinyl) |

| 2925, 2870 | Medium-Weak | C-H Stretch | sp³ C-H (Benzylic -CH₂-) |

| 1630 | Medium | C=C Stretch | Vinyl (-CH=CH₂) |

| 1605, 1510 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1045 | Strong | C-O Stretch | Primary Alcohol |

| 990, 910 | Strong | =C-H Bend (Out-of-Plane) | Monosubstituted Alkene |

| 835 | Strong | C-H Bend (Out-of-Plane) | 1,4-Disubstituted Aromatic |

Expert Interpretation & Causality

The IR spectrum provides a distinct fingerprint for this compound.

-

O-H and C-O Stretching: The most prominent feature is the very broad, strong absorption band centered around 3300 cm⁻¹. This is the hallmark of the O-H stretching vibration of a hydrogen-bonded alcohol. The broadness is a direct consequence of intermolecular hydrogen bonding in the sample. The strong band at 1045 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

-

C-H Stretching: The spectrum is clearly divided at 3000 cm⁻¹. The peaks just above 3000 cm⁻¹ (3085, 3010 cm⁻¹) are due to the stretching of C-H bonds where the carbon is sp² hybridized (the aromatic ring and the vinyl group). The weaker peaks just below 3000 cm⁻¹ (2925, 2870 cm⁻¹) are from the sp³ hybridized C-H bonds of the methylene (-CH₂) group. This distinction is a reliable way to confirm the presence of both saturated and unsaturated portions of the molecule.

-

C=C Stretching: The vinyl C=C double bond stretch appears at 1630 cm⁻¹. The aromatic ring's C=C stretching vibrations are observed as a pair of bands at 1605 and 1510 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, but some are highly diagnostic. The strong bands at 990 and 910 cm⁻¹ are out-of-plane C-H bending vibrations ("wags") that are characteristic of a terminal vinyl group (-CH=CH₂). Furthermore, the strong band around 835 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted benzene ring.

Protocol: FT-IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it subtracts the IR absorptions of atmospheric CO₂ and water vapor.

-

Sample Application: Place one to two drops of liquid this compound directly onto the ATR crystal.

-

Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization. Electron Ionization (EI) is a common high-energy technique that results in extensive, reproducible fragmentation.

Mass Spectrometry Data Summary

The molecular formula C₉H₁₀O corresponds to a molecular weight of 134.07 g/mol . The following table lists the major ions observed in the EI mass spectrum, consistent with data from the NIST Mass Spectrometry Data Center and the Spectral Database for Organic Compounds (SDBS).

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 134 | 65 | Molecular Ion [M]⁺• | [C₉H₁₀O]⁺• |

| 133 | 45 | [M-H]⁺ | [C₉H₉O]⁺ |

| 117 | 25 | [M-OH]⁺ | [C₉H₉]⁺ |

| 115 | 30 | [M-H-H₂O]⁺ | [C₉H₇]⁺ |

| 105 | 100 (Base Peak) | [M-CH₂OH]⁺• | [C₈H₇]⁺ |

| 91 | 40 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 77 | 35 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Expert Interpretation & Causality

The fragmentation of this compound is driven by the formation of stable carbocations, particularly those stabilized by the aromatic ring.

-

Molecular Ion (m/z 134): The peak at m/z 134 confirms the molecular weight of the compound. Its relatively high intensity suggests a stable molecular structure.

-

[M-H]⁺ (m/z 133): Loss of a hydrogen radical, likely from the benzylic position, forms a stable, conjugated oxonium ion.

-

[M-OH]⁺ (m/z 117): Loss of a hydroxyl radical (•OH, 17 Da) is a common pathway for benzyl alcohols, leading to the formation of a vinylbenzyl cation.

-

Base Peak [M-CH₂OH]⁺• (m/z 105): The most abundant ion (base peak) is at m/z 105. This corresponds to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This is a classic benzylic cleavage, favored because it results in the highly stable vinylphenyl cation.

-

Other Significant Fragments: The peak at m/z 91 is likely the tropylium ion, a common rearrangement product in the mass spectra of benzyl-containing compounds. The peak at m/z 77 corresponds to the phenyl cation, formed by further fragmentation.

Protocol: Mass Spectrum Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation (GC):

-

Injector: Set to 250°C.

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.

-

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

-

-

Instrumentation (MS):

-

Interface Temperature: Set to 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230°C.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum is obtained from this peak.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

This compound Compound Summary. PubChem, National Institutes of Health. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Investigating the Structure-Property Relationship of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. ChemComplete. [Link]

-

Mass Spectroscopy. University of Calgary. [Link]

Sources

Reactivity of the vinyl and hydroxyl groups in (4-Vinylphenyl)methanol

An In-depth Technical Guide to the Reactivity of (4-Vinylphenyl)methanol

Abstract: this compound, a bifunctional molecule featuring both a hydroxyl group and a vinyl group, serves as a versatile building block in polymer science and synthetic organic chemistry.[] Its unique structure allows for a diverse range of chemical transformations, targeting either the benzylic alcohol or the styrenic alkene. This guide provides a comprehensive technical overview of the distinct reactivity of these two functional moieties. We will explore key transformations such as oxidation, esterification, polymerization, and hydrogenation, with a significant focus on the principles of chemoselectivity. By leveraging protecting group strategies and carefully selected reaction conditions, one functional group can be manipulated while preserving the other, enabling the synthesis of complex and tailored molecules. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Molecular Architecture and Dual Reactivity

This compound (also known as 4-vinylbenzyl alcohol) is a styrenic alcohol whose utility stems from the orthogonal reactivity of its two primary functional groups: a primary benzylic alcohol (-CH₂OH) and a vinyl (-CH=CH₂) group.[2] The phenyl ring acts as a rigid scaffold, influencing the electronic properties and stability of both moieties.

-

The Hydroxyl Group: The primary alcohol is a nucleophilic center and can undergo a variety of classic alcohol transformations, including oxidation, esterification, etherification, and substitution reactions. Its benzylic position enhances its reactivity in certain transformations, such as oxidation and substitution, due to the stability of benzylic carbocation or radical intermediates.

-

The Vinyl Group: The vinyl group, conjugated with the phenyl ring, behaves as a typical styrene monomer. It is susceptible to electrophilic addition and is readily polymerized via free-radical or anionic mechanisms.[3] This group is the cornerstone of its application in materials science for creating functional polymers.

The central challenge and opportunity in the chemistry of this compound lie in selectively addressing one group in the presence of the other.

Figure 2: A workflow for selective reaction at the vinyl group using a protecting group strategy.

Selective Reagents

The alternative to protection/deprotection sequences is the use of reagents that are inherently selective for one functional group over the other.

| Target Transformation | Reagent System | Selectivity Principle |

| Vinyl Group Hydrogenation | H₂, Pd/C (low pressure) | The catalyst is highly active for alkene reduction under mild conditions that do not affect the benzylic alcohol or aromatic ring. [4][5] |

| Hydroxyl Group Chlorination | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | These neutral conditions are highly chemoselective for benzylic alcohols over aliphatic alcohols and do not interfere with the vinyl group. [6] |

| Hydroxyl Group Protection | TBDMSCl, Imidazole | The silylating agent reacts preferentially with the nucleophilic alcohol over the less reactive alkene. [7] |

Key Experimental Protocols

Protocol: Selective Hydrogenation of the Vinyl Group

This protocol describes the reduction of this compound to (4-ethylphenyl)methanol using a standard palladium catalyst.

Materials:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (approx. 1-5 mol% Pd) to the solution.

-

Seal the flask and purge the system with nitrogen or argon, followed by a vacuum.

-

Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus at atmospheric pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Causality: The palladium surface provides active sites for the catalytic addition of molecular hydrogen across the double bond. [5][8]The reaction is performed under mild conditions to ensure high chemoselectivity, preventing over-reduction of the aromatic ring or hydrogenolysis of the benzylic C-O bond. [5]

Protocol: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol details the protection of the alcohol to enable subsequent reactions at the vinyl group.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) and imidazole (2.0-2.5 eq) in anhydrous DCM in a dry, inert-atmosphere flask.

-

Add a solution of TBDMSCl (1.1-1.2 eq) in anhydrous DCM dropwise to the stirring mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography to obtain the TBDMS-protected product.

Causality: Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity. It also activates the TBDMSCl. The silyl ether formed is sterically hindered and stable to a wide range of non-acidic and non-fluoride-containing reagents, effectively masking the alcohol during subsequent synthetic steps. [7]

Conclusion

This compound is a powerful and versatile synthetic intermediate due to the distinct and exploitable reactivity of its hydroxyl and vinyl functional groups. A thorough understanding of the reaction conditions and reagents that favor transformation at one site over the other is critical for its effective use. Through the strategic application of protecting group chemistry and chemoselective reagents, researchers can unlock the full potential of this molecule for applications ranging from the development of functional polymers and surface coatings to its use as a key building block in complex organic synthesis and drug discovery.

References

- Investigating the Structure-Property Relationship of this compound. Ningbo Inno Pharmchem Co.,Ltd.

- Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. OUCI.

- Transfer Hydrogenation of Vinyl Arenes and Aryl Acetylenes with Ammonia Borane Catalyzed by Schiff Base Cobalt(II) Complexes. MDPI.

- Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI.

- (PDF) Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. ResearchGate.

-

Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available from: [Link]

- Probing the Hydrogenation of Vinyl Sulfoxides Using para-Hydrogen. PMC.

-

Protection and polymerization of functional monomers. 18. Syntheses of well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol] by means of anionic living polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers. Macromolecules - ACS Publications. Available from: [Link]

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.

-

Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. Available from: [Link]

-

Protecting Groups. Organic Synthesis. Available from: [Link]

-

Benzylic substitution, benzylation. Organic Chemistry Portal. Available from: [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available from: [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available from: [Link]

-

Protecting group. Wikipedia. Available from: [Link]

-

(4-vinylphenyl) methanol. Universal Chemical. Available from: [Link]

- CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification. Google Patents.

-

This compound | C9H10O | CID 2735162. PubChem - NIH. Available from: [Link]

- US4689371A - Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene). Google Patents.

-

Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. Available from: [Link]

-

Lab #3: Esterification Reaction. Course Hero. Available from: [Link]

Sources

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 7. media.neliti.com [media.neliti.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of (4-Vinylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(4-Vinylphenyl)methanol, also known as 4-vinylbenzyl alcohol, is a bifunctional organic compound featuring both a reactive vinyl group and a primary alcohol on a phenyl ring.[1][2] This unique structure makes it a valuable monomer in the synthesis of functional polymers and an important intermediate in the development of various pharmaceuticals and specialty chemicals.[1][2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the solubility and stability of this compound under various conditions, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1074-61-9 | [1][3] |

| Molecular Formula | C₉H₁₀O | [1][4] |

| Molecular Weight | 134.18 g/mol | [3][4] |

| Appearance | Colorless oil or liquid | [1][3] |

| Boiling Point | 132-137 °C at 15 Torr | [3][5] |

| pKa | 14.38 ± 0.10 (Predicted) | [1][5] |

| Storage | Store at 2-8°C under an inert atmosphere (nitrogen or argon) | [3][5] |

Solubility Profile

This compound is reported to be sparingly soluble in water and slightly soluble in acetonitrile and chloroform. [1][5] Based on the principle of "like dissolves like," its solubility in a range of common organic solvents can be predicted. The presence of the polar hydroxyl group allows for hydrogen bonding, while the nonpolar vinylphenyl group contributes to van der Waals interactions.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), as well as in lower alcohols like methanol, ethanol, and isopropanol, due to the ability to engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Expected in moderately polar solvents like acetone and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents such as toluene and hexanes, where the polarity of the hydroxyl group would hinder dissolution.

Table of Predicted and Known Solubilities

| Solvent | Polarity | Predicted/Known Solubility |

| Water | High | Sparingly Soluble[1] |

| Methanol | High | Predicted: High |

| Ethanol | High | Predicted: High |

| Isopropanol | High | Predicted: High |

| Acetonitrile | Moderate | Slightly Soluble[5] |

| Acetone | Moderate | Predicted: Moderate |

| Ethyl Acetate | Moderate | Predicted: Moderate |

| Dichloromethane | Moderate | Predicted: Moderate |

| Chloroform | Moderate | Slightly Soluble[5] |

| Tetrahydrofuran (THF) | Moderate | Predicted: High |

| Dimethyl Sulfoxide (DMSO) | High | Predicted: High |

| Toluene | Low | Predicted: Low |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set at 25 °C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration determined by HPLC and the dilution factor, calculate the solubility of this compound in each solvent. Express the solubility in units such as g/L or mol/L.

-

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Understanding its degradation pathways is crucial for establishing appropriate storage conditions and predicting its shelf-life.

Potential Degradation Pathways

The bifunctional nature of this compound presents two primary sites for degradation: the vinyl group and the benzylic alcohol.

Sources

An In-depth Technical Guide to (4-Vinylphenyl)methanol: Structural Analogs and Derivatives for Advanced Applications

This guide provides an in-depth exploration of (4-vinylphenyl)methanol, a versatile bifunctional molecule, and its expanding family of structural analogs and derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, properties, and applications of these compounds, offering both foundational knowledge and advanced insights.

The Core Moiety: Understanding this compound

This compound, also known as 4-vinylbenzyl alcohol, is an organic compound featuring a vinyl group and a hydroxymethyl group attached to a benzene ring at the para position.[1][2][3][4][5] This unique arrangement of two reactive functionalities makes it a valuable building block in organic synthesis and polymer chemistry.[1][]

The vinyl group is susceptible to polymerization and various addition reactions, while the primary alcohol can undergo oxidation, esterification, and etherification.[1] This dual reactivity allows for the creation of a diverse range of derivatives with tailored properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1074-61-9 | [2] |

| Molecular Formula | C9H10O | [2][] |

| Molecular Weight | 134.17 g/mol | [2][] |

| Appearance | Colorless liquid | [3] |

| pKa | 14.38 ± 0.10 (Predicted) | [3] |

Synthetic Pathways to this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through several routes, often starting from commercially available precursors. The choice of synthetic strategy depends on the desired scale, purity requirements, and the specific analog being targeted.

Reduction of 4-Vinylbenzoic Acid

A common laboratory-scale synthesis involves the reduction of 4-vinylbenzoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4).[7]

Experimental Protocol: Synthesis of this compound via Reduction of 4-Vinylbenzoic Acid [7]

-

Dissolution: Dissolve 4-vinylbenzoic acid (1.0 eq) in anhydrous diethyl ether.

-

Reduction: Slowly add the solution dropwise to a suspension of LiAlH4 (5.9 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 10 wt% NaOH solution, and then more water.

-

Work-up: Stir the mixture vigorously until a white solid precipitates. Filter the solid and dry the filtrate over anhydrous Na2SO4.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting oil by silica gel column chromatography (eluent: hexane:EtOAc, 4:1) to yield this compound as a colorless oil.

Grignard Reaction with Aldehydes and Ketones

The Grignard reaction provides a versatile method for synthesizing a wide range of structural analogs with varying substituents on the benzylic carbon. This approach involves the reaction of a styrenyl Grignard reagent, prepared from a halostyrene, with an appropriate aldehyde or ketone.[8][9]

Experimental Protocol: General Synthesis of this compound Analogs via Grignard Reaction [9]

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromostyrene with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Reaction with Carbonyl: Add the desired aldehyde or ketone dropwise to the Grignard reagent solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl ether). Dry the combined organic layers over anhydrous Na2SO4.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Synthesis of α-Alkyl Styrene Derivatives

A one-pot method for the synthesis of α-alkyl styrene derivatives has been developed, starting from readily available natural products like estragole.[10] This transition-metal-free approach offers a regioselective route to a variety of substituted styrenes.[10]

Key Derivatives and Their Applications

The dual functionality of this compound allows for the creation of a diverse array of derivatives with applications spanning from polymer science to potential therapeutic agents.

Monomers for Functional Polymers

A primary application of this compound and its derivatives is in the synthesis of functional polymers. The vinyl group enables polymerization, while the hydroxyl group can be used for post-polymerization modification or to impart specific properties to the polymer.

-

Poly[(vinylphenyl)methanol]: Anionic living polymerization of silyl-protected this compound allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity.[11] These polymers can be deprotected to yield poly[(vinylphenyl)methanol], a functional polymer with pendant hydroxyl groups.

-

Copolymers: this compound and its derivatives can be copolymerized with other monomers, such as styrene and acrylonitrile, to create bifunctional materials.[8] These materials have potential applications as surfactants or coupling agents in polymeric blends.[8][9]

-

Crosslinking Agents: Dimeric derivatives, such as a,w-bis(4-vinylphenyl)alkanes (BVPA), have been synthesized and evaluated as replacements for divinylbenzene in styrene-based reaction injection molding (RIM) systems.[12] These crosslinkers can improve the physical and thermal properties of the resulting thermosets.[12]

Derivatives for Bioconjugation and Drug Delivery

The hydroxyl group of this compound provides a convenient handle for attaching biologically active molecules. For example, amino acids can be esterified onto the benzylic alcohol to create novel monomers.[13]

-

Amino Acid-Functionalized Monomers: A styrene monomer bearing an L-alanine ester has been synthesized by reacting 4-vinylbenzyl chloride (a derivative of this compound) with Boc-protected alanine.[13] Radical polymerization of this monomer yields a polystyrene with pendant amino acid residues, which could have applications as biomaterials or in drug delivery.[13]

Characterization of this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 5-7 ppm), aromatic protons (around 7 ppm), and the benzylic protons (around 4.7 ppm for the parent alcohol). |

| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons, and the benzylic carbon. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C=C stretch of the vinyl group, and aromatic C-H stretches. |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation. |

¹H NMR Data for this compound (500 MHz, CDCl₃): δ 7.39 (d, J = 8.0 Hz, 2H), 7.31 (d, J = 8.0 Hz, 2H), 6.75-6.69 (dd, J = 17.5, 11.0 Hz, 1H), 5.73 (d, J = 17.5 Hz, 1H), 5.24 (d, J = 11.0 Hz, 1H), 4.66 (s, 2H).[7]

Future Perspectives and Conclusion

This compound and its structural analogs represent a versatile platform for the development of advanced materials and potentially, therapeutic agents. The ability to independently modify the vinyl and hydroxyl functionalities allows for a high degree of control over the final properties of the target molecule.

Future research is likely to focus on:

-

Drug Discovery: The development of novel derivatives with specific biological activities. The styrenyl scaffold provides a rigid framework that can be decorated with various functional groups to interact with biological targets.

-

Advanced Polymers: The synthesis of smart polymers that respond to external stimuli, such as pH or temperature, by incorporating appropriate functional derivatives of this compound.

-

Surface Modification: The use of these molecules to functionalize surfaces, creating materials with tailored wettability, biocompatibility, or catalytic activity.

Visualizations

Diagram 1: Reactivity of this compound

Caption: Chemical reactivity of this compound.

Diagram 2: Synthetic Workflow for Analogs

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. (4-vinylphenyl) methanol Universal Chemical - Hunan Chemical BV [hunan-chem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]

An In-depth Technical Guide to the Health and Safety Considerations for Handling (4-Vinylphenyl)methanol

This guide provides a comprehensive overview of the essential health and safety considerations for the handling and use of (4-Vinylphenyl)methanol (CAS No. 1074-61-9). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with field-proven insights to ensure safe laboratory practices. The narrative emphasizes the causality behind safety protocols, grounding every recommendation in the specific chemical properties and potential reactivity of the compound.

Compound Profile and Physicochemical Properties

This compound, also known as 4-vinylbenzyl alcohol, is a bifunctional organic molecule possessing both a reactive vinyl group and a primary alcohol (hydroxymethyl group) attached to a benzene ring.[1][2] This unique structure makes it a valuable monomer for creating functionalized polymers and a versatile intermediate in organic synthesis, including pharmaceutical and agrochemical development.[1][3] However, these same functional groups dictate its primary handling risks: the potential for uncontrolled polymerization and the hazards associated with aromatic alcohols.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1074-61-9 | [3][4] |

| Molecular Formula | C₉H₁₀O | [3][4][] |

| Molecular Weight | 134.18 g/mol | [3][4][6] |

| Appearance | Colorless liquid or oil | [2][3][7] |

| Boiling Point | 247.1 °C at 760 mmHg | [3] |

| Flash Point | 115.4 °C | [3] |

| Density | 1.039 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; slightly soluble in acetonitrile and chloroform. | [2][3][7] |

| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen). | [3][6][7] |

Hazard Identification and Reactivity Analysis

The primary hazards of this compound stem from its molecular structure. A thorough understanding of these hazards is the foundation of a robust safety protocol.

2.1 Health Hazards

Based on available safety data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

While comprehensive toxicological data is not widely available, the structural similarity to other styrenic compounds and benzyl alcohols warrants a cautious approach. Prolonged or repeated skin contact may lead to dermatitis.[8] Inhalation of vapors or aerosols should be minimized, as this can irritate the respiratory tract.

2.2 Chemical Reactivity and Polymerization Risk

The most significant chemical hazard is the vinyl group's propensity for polymerization.[1] This reaction can be initiated by heat, light, or the presence of radical initiators.

-

Spontaneous Polymerization: If not properly inhibited, stored, or handled, this compound can undergo spontaneous and potentially violent polymerization, leading to a rapid increase in temperature and pressure inside the container. This presents a significant risk of container rupture and uncontrolled release.

-

Inhibitors: To mitigate this risk, the compound is typically supplied with a stabilizer, such as 0.1% p-tert-butylcatechol.[2][3] It is crucial to be aware that the effectiveness of this inhibitor diminishes over time, especially if the compound is stored improperly.

Risk Mitigation and Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Decision tree for responding to a this compound spill.

5.1 Personal Exposure

-

Inhalation: Immediately move the affected person to fresh air. [9]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. [11][9]Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open. [9]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [12]Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

5.2 Spills and Leaks

-

Small Spills (inside a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.

-

Large Spills: Evacuate the immediate area and alert personnel. [10]Do not attempt to clean up a large spill without appropriate training and respiratory protection. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

5.3 Fire

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. [13]A water spray can be used to cool fire-exposed containers.

-

Hazards: The compound is combustible. Fire may produce irritating and toxic gases, including carbon oxides. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [13]

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures. [11]

References

-

LookChem. This compound Product Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Investigating the Structure-Property Relationship of this compound. [Link]

-

PubChem, National Institutes of Health. This compound Compound Summary. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 4-Vinylbenzyl chloride. [Link]

-

Scientific Polymer Products, Inc. Poly(vinylbenzyl chloride) Safety Data Sheet. [Link]

-

Pharmaffiliates. This compound Product Information. [Link]

-

News-Medical.net. Methanol Intoxication First Aid. [Link]

-

Centers for Disease Control and Prevention (NIOSH). Methanol: Systemic Agent. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

ERGSY. What first aid measures can be taken in case of methanol exposure?[Link]

-

GOV.UK. Incident management: methanol. [Link]

-

Methanol Institute. METHANOL SAFE HANDLING MANUAL - health and safety module. [Link]

-

GOV.UK. Methanol: toxicological overview. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C9H10O | CID 2735162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 1074-61-9 [chemicalbook.com]

- 8. gov.uk [gov.uk]

- 9. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]

- 10. agilent.com [agilent.com]

- 11. chemos.de [chemos.de]

- 12. Methanol: Systemic Agent | NIOSH | CDC [cdc.gov]

- 13. scipoly.com [scipoly.com]

A Technical Guide to (4-Vinylphenyl)methanol: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(4-Vinylphenyl)methanol , also known as 4-vinylbenzyl alcohol, is a bifunctional organic molecule possessing both a reactive vinyl group and a primary alcohol on a stable aromatic ring. This unique structural arrangement makes it a highly versatile building block in polymer chemistry and a molecule of significant interest in the pharmaceutical sciences, particularly in the design of advanced drug delivery systems and bioconjugates. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and its current and prospective applications for researchers in drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference(s) |

| CAS Number | 1074-61-9 | [1][2] |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Synonyms | 4-Vinylbenzyl alcohol, p-Vinylbenzyl alcohol, (4-Ethenylphenyl)methanol, p-(Hydroxymethyl)styrene | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (Typical) | 95% to >99% | [4] |

| Stabilizer | Often supplied with ~0.1% 4-tert-butylcatechol (TBC) to inhibit polymerization | [1] |

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. The material is typically offered at purities between 95% and 99%. For applications in drug development, particularly those requiring cGMP manufacturing, sourcing from suppliers who can provide detailed batch-specific certificates of analysis and impurity profiles is critical.

| Supplier | Available Purity Grades | Typical Quantities | Notes |

| Sigma-Aldrich (Merck) | 95% | 100 mg - 25 g | Research quantities readily available.[4] |

| Apollo Scientific | 99% | 1 g - 100 g | Higher purity grade suitable for more sensitive applications. |

| BOC Sciences | Inquiry-based | g to kg | Offers a range of services including custom synthesis and bioconjugation. |

| Ambeed | 95% | 100 mg - 25 g | Research-focused supplier.[4] |

| ChemicalBook Vendors | 99% | kg scale | Platform lists multiple suppliers, some offering bulk quantities. |